4-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine
Description
This compound is a pyrimidine derivative featuring a 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl group linked to a piperidin-4-ylmethoxy substituent. Its molecular formula is C₁₉H₂₄N₄O₅S (calculated based on structural analogs in ). The benzodioxepine sulfonyl moiety contributes to lipophilicity and may influence target selectivity, as seen in related compounds like 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidine-4-carboxylic acid ().
Properties
IUPAC Name |
4-[[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperidin-4-yl]methoxy]-5,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-15-16(2)22-14-23-21(15)29-13-17-6-8-24(9-7-17)30(25,26)18-4-5-19-20(12-18)28-11-3-10-27-19/h4-5,12,14,17H,3,6-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEHPOATLDAIEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the core heterocyclic structures. One common method involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with appropriate sulfonyl chlorides to form the sulfonylated intermediate. This intermediate is then reacted with piperidine derivatives under controlled conditions to introduce the piperidinyl moiety. Finally, the pyrimidine ring is constructed through a series of cyclization reactions involving dimethylpyrimidine precursors .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or pyrimidine moieties using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, thereby modulating signaling pathways and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
BJ01214: 1-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine
- Key Differences :
- Replaces the 5,6-dimethylpyrimidine with an imidazo[1,2-b]pyridazin-6-yloxy group.
- Molecular Weight : 444.5041 g/mol (vs. ~422 g/mol for the target compound, estimated from analogs in ).
- Implications : The imidazopyridazine moiety may enhance π-π stacking interactions with biological targets but could reduce solubility compared to dimethylpyrimidine.
Sulfadoxine (4,5-Dimethoxy-6-sulfanilamidopyrimidine)
- Key Differences :
1-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidine-4-carboxylic Acid
- Key Differences: Substitutes the methoxy-pyrimidine group with a carboxylic acid at the piperidine-4-position. Molecular Weight: 341.38 g/mol ().
702636-90-6: 1-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-4-(piperidin-1-yl)piperidine-4-carboxamide
- Key Differences :
Structural and Functional Analysis Table
*Estimated based on structural analogs.
Biological Activity
The compound 4-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A pyrimidine core
- A piperidine ring
- A benzodioxepine moiety with a sulfonyl group
This unique combination of structural elements suggests potential interactions with various biological targets.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its role in inhibiting bacterial growth by mimicking the structure of para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. The piperidine and pyrimidine components may enhance binding affinity and specificity towards biological targets.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance:
- In vitro studies have shown that derivatives containing the piperidine and sulfonamide functionalities can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 18 |
Anticancer Activity
Compounds resembling the structure of this compound have been evaluated for anticancer properties. In particular:
- Cytotoxicity assays against human cancer cell lines (e.g., HCT116 and HT29) revealed IC50 values below 10 µM for several related compounds .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | HCT116 | 3.5 |
| Compound Y | HT29 | 2.8 |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor:
- Acetylcholinesterase (AChE) inhibition studies demonstrated that certain derivatives significantly reduce enzyme activity, suggesting potential use in treating neurodegenerative disorders .
| Compound | AChE Inhibition (%) |
|---|---|
| Compound Z | 75% |
| Control (Standard) | 90% |
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Piperidine Derivatives : This study synthesized various piperidine derivatives and assessed their antibacterial and anticancer activities. Compounds similar to our target showed promising results against Salmonella typhi with moderate to strong inhibition .
- Sulfonamide-Based Research : Research on sulfonamide derivatives indicated their effectiveness as antibacterial agents due to their ability to inhibit folate synthesis in bacteria. The findings support the hypothesis that our compound may exhibit similar activities due to its sulfonamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
